molecular formula C8H14O3 B6161517 2-(oxepan-2-yl)acetic acid CAS No. 1378846-13-9

2-(oxepan-2-yl)acetic acid

Cat. No.: B6161517
CAS No.: 1378846-13-9
M. Wt: 158.2
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Description

2-(oxepan-2-yl)acetic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features an acetic acid chain linked to a seven-membered oxepane ring, making it a valuable bifunctional building block. The oxepane ring can provide conformational constraint, while the acetic acid moiety allows for further derivatization, such as esterification or amidation. This structure makes it a potential intermediate in the synthesis of more complex molecules for pharmaceutical and material science applications. Researchers can utilize this compound as a precursor or scaffold in developing novel compounds. Handling should follow standard laboratory safety protocols. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1378846-13-9

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Oxepan 2 Yl Acetic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(oxepan-2-yl)acetic acid reveals several potential disconnection points, leading to a variety of plausible precursors. The most logical disconnections involve breaking the C-O bond of the oxepane (B1206615) ring or the C-C bond between the ring and the acetic acid side chain.

Route A: C-O Bond Disconnection (Intramolecular Cyclization)

This approach disconnects the ether linkage of the oxepane ring, leading to a linear hydroxy-halo-ester or a related precursor. The key precursor would be an ester of 8-halo-7-hydroxyoctanoic acid. An intramolecular Williamson ether synthesis would then form the oxepane ring.

Route B: C-C Bond Disconnection (Side Chain Attachment)

Alternatively, disconnecting the bond between the oxepane ring and the acetic acid side chain suggests a strategy where a pre-formed oxepane derivative is functionalized. A key precursor in this approach would be a 2-substituted oxepane, such as 2-(halomethyl)oxepane or oxepan-2-ylmethanol, which can be further elaborated to the acetic acid.

Route C: Ring-Closing Metathesis (RCM)

A powerful strategy for the formation of cyclic structures, RCM, can be envisioned. This would involve an acyclic diene precursor, where one of the double bonds is part of a longer chain that includes the oxygen atom and the other is part of a two-carbon unit that can be converted to the carboxylic acid. A suitable precursor would be an ether containing two terminal alkene groups at appropriate positions to facilitate a 7-membered ring closure.

Route D: Baeyer-Villiger Oxidation

This route involves the ring expansion of a six-membered cyclic ketone. A key precursor would be a 2-(2-oxo-cyclohexyl)acetic acid derivative. A regioselective Baeyer-Villiger oxidation would insert an oxygen atom into the cyclohexanone (B45756) ring to form the seven-membered lactone (an oxepan-2-one derivative), which can then be further manipulated to yield the target acid.

A summary of key precursors for these retrosynthetic approaches is presented in Table 1.

Retrosynthetic Route Key Precursor(s)
A: Intramolecular Cyclization 8-halo-7-hydroxyoctanoic acid ester
B: Side Chain Attachment 2-(halomethyl)oxepane, oxepan-2-ylmethanol
C: Ring-Closing Metathesis Acyclic diene ether with appropriate spacing
D: Baeyer-Villiger Oxidation 2-(2-oxo-cyclohexyl)acetic acid derivative

Established Synthetic Routes

Based on the retrosynthetic analysis, several multi-step total synthesis and chemo- and regioselective strategies can be proposed for the synthesis of 2-(oxepan-2-yl)acetic acid.

Multi-step Total Synthesis Approaches

A plausible multi-step synthesis, drawing from the principles of intramolecular cyclization (Route A), could commence from a readily available starting material like ε-caprolactone.

Scheme 1: Proposed Multi-step Synthesis via Intramolecular Cyclization

Ring Opening and Esterification: ε-caprolactone is ring-opened with a bromide source, such as HBr, to yield 6-bromohexanoic acid. Subsequent esterification, for example with methanol (B129727) under acidic conditions, would protect the carboxylic acid as a methyl ester.

α-Alkylation: The methyl 6-bromohexanoate (B1238239) can then be used to alkylate a malonic ester derivative, such as diethyl malonate. This step introduces the two-carbon unit required for the acetic acid side chain.

Hydrolysis and Decarboxylation: Selective hydrolysis of one of the ester groups of the malonate derivative followed by decarboxylation would yield a linear precursor with the correct carbon skeleton.

Reduction and Halogenation: The keto group can be reduced to a secondary alcohol. Subsequent halogenation of the primary alcohol at the other end of the chain (if not already present) would set the stage for cyclization.

Intramolecular Williamson Ether Synthesis: Treatment with a base would induce an intramolecular Williamson ether synthesis, forming the oxepane ring.

Hydrolysis: Finally, hydrolysis of the remaining ester group would yield the target molecule, 2-(oxepan-2-yl)acetic acid.

Another multi-step approach could utilize the Baeyer-Villiger oxidation (Route D).

Scheme 2: Proposed Multi-step Synthesis via Baeyer-Villiger Oxidation

Michael Addition: Cyclohexanone can be reacted with an acrylate (B77674) ester, such as methyl acrylate, via a Michael addition to introduce the carboxymethyl side chain at the 2-position.

Baeyer-Villiger Oxidation: The resulting 2-(2-oxocyclohexyl)acetate is then subjected to a Baeyer-Villiger oxidation using a peroxy acid like m-CPBA. The regioselectivity of this reaction is crucial and is expected to favor the insertion of the oxygen atom between the carbonyl carbon and the more substituted α-carbon, leading to the desired 7-membered lactone.

Lactone Reduction and Oxidation: The lactone can be selectively reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. This can then be further reduced to the diol, 2-(oxepan-2-yl)ethanol. Subsequent selective oxidation of the primary alcohol would yield the desired carboxylic acid.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselective approaches aim to introduce the required functional groups with high precision, minimizing the need for protecting groups and reducing the number of synthetic steps.

A strategy based on the functionalization of a pre-formed oxepane ring (Route B) can be designed to be highly regioselective. For instance, the synthesis of oxepan-2-ylmethanol as a key intermediate allows for the selective introduction of the acetic acid moiety at the 2-position.

Scheme 3: Chemo- and Regioselective Synthesis via Oxepan-2-ylmethanol

Synthesis of Oxepan-2-ylmethanol: This intermediate can be prepared through various methods, including the reduction of the lactone derived from the Baeyer-Villiger oxidation of cyclohexanone.

Conversion to Halide: The primary alcohol of oxepan-2-ylmethanol can be selectively converted to a halide, for instance, by treatment with PBr₃ or SOCl₂.

Cyanide Displacement and Hydrolysis: The resulting 2-(halomethyl)oxepane can undergo nucleophilic substitution with a cyanide salt to introduce a nitrile group. Subsequent hydrolysis of the nitrile will afford 2-(oxepan-2-yl)acetic acid.

The regioselectivity in this sequence is controlled by the initial selective synthesis of the 2-substituted oxepane precursor.

Emerging Synthetic Techniques

Recent advances in catalysis and green chemistry offer promising new avenues for the synthesis of 2-(oxepan-2-yl)acetic acid with improved efficiency and sustainability.

Catalytic Synthesis Protocols for Oxepane Ring Formation

Catalytic methods for the formation of medium-sized rings are of significant interest. Ring-closing metathesis (RCM) stands out as a powerful tool.

Scheme 4: Proposed Synthesis via Ring-Closing Metathesis

Precursor Synthesis: A diene precursor can be assembled from simple starting materials. For example, a protected 5-hexen-1-ol (B1630360) can be etherified with a protected 2-bromoethanol, followed by deprotection and further elaboration to introduce a terminal alkene.

Ring-Closing Metathesis: The resulting diene, upon treatment with a suitable ruthenium catalyst (e.g., Grubbs' catalyst), would undergo RCM to form a 2,3,4,7-tetrahydrooxepine.

Hydrogenation and Functional Group Manipulation: The double bond in the oxepine ring can be reduced by catalytic hydrogenation to yield the saturated oxepane ring. The protected hydroxyl group at the 2-position can then be deprotected and oxidized to the carboxylic acid.

Recent developments in transition-metal catalysis also offer new possibilities for the direct cyclization of unsaturated alcohols, potentially providing a more direct route to functionalized oxepanes.

Green Chemistry Approaches to Carboxylic Acid Functionalization

Green chemistry principles emphasize the use of environmentally benign reagents and conditions. In the context of synthesizing 2-(oxepan-2-yl)acetic acid, these principles can be applied to the final step of carboxylic acid formation.

Instead of traditional oxidation methods that often employ stoichiometric amounts of heavy metals, catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is a greener alternative.

Table 2: Comparison of Oxidation Methods for Carboxylic Acid Synthesis

Oxidizing Agent Catalyst Advantages Disadvantages
Chromic Acid (H₂CrO₄)NoneHigh yieldingToxic, stoichiometric waste
Potassium Permanganate (KMnO₄)NoneStrong oxidantStoichiometric waste, can over-oxidize
Molecular Oxygen (O₂)Transition metal complexes (e.g., Co, Mn)Atom economical, clean byproduct (H₂O)May require elevated pressure and temperature
Hydrogen Peroxide (H₂O₂)Metal or enzyme catalystsClean byproduct (H₂O), mild conditionsCatalyst may be required

For the synthesis of 2-(oxepan-2-yl)acetic acid from 2-(oxepan-2-yl)ethanol, a catalytic oxidation using a supported noble metal catalyst (e.g., Au, Pd) with air or O₂ as the oxidant would represent a significantly greener approach compared to traditional methods.

Another green approach involves the direct carboxylation of a suitable precursor. While challenging, the catalytic carboxylation of C-H bonds or organometallic intermediates derived from oxepane could provide a highly atom-economical route to the target molecule in the future.

Purification and Isolation Strategies in Laboratory and Scaled Synthesis

The purification and isolation of 2-(oxepan-2-yl)acetic acid from a crude reaction mixture would aim to remove unreacted starting materials, catalysts, byproducts, and solvents. The choice of method depends on the scale of the synthesis and the physicochemical properties of the impurities.

Laboratory-Scale Purification

Aqueous Workup and Extraction: A primary and essential step in the isolation of a carboxylic acid like 2-(oxepan-2-yl)acetic acid is an aqueous workup. This liquid-liquid extraction process leverages the acidic nature of the target compound.

Acid-Base Extraction: The crude reaction mixture, typically dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), is washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.

Re-acidification and Isolation: The aqueous layer containing the sodium salt of 2-(oxepan-2-yl)acetic acid is then separated and acidified, typically with a strong acid like hydrochloric acid, until the solution is acidic (pH ~2). This re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate if it has low water solubility or to be extracted back into a fresh water-immiscible organic solvent.

Final Washing and Drying: The organic layer containing the purified product is then washed with brine to remove excess water and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude purified product.

Chromatographic Methods: If extraction fails to provide a product of sufficient purity, column chromatography is a common subsequent step.

Flash Chromatography: This technique uses a silica (B1680970) gel stationary phase. A solvent system (mobile phase) is chosen to effectively separate the target compound from impurities. For a polar compound like a carboxylic acid, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is often used, with a small amount of acetic or formic acid added to the mobile phase. nih.gov The addition of acid helps to suppress the ionization of the carboxylic acid on the silica gel, reducing peak tailing and improving separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A common setup for acidic compounds would involve a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, often with an acidic modifier like formic acid or acetic acid. nih.govepa.gov

Crystallization: Crystallization is a powerful technique for purifying solid compounds and is applicable at both laboratory and industrial scales. umass.edu The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of pure crystals.

Solvent Selection: The key is to find a solvent or solvent system in which the 2-(oxepan-2-yl)acetic acid is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents could include water, short-chain alcohols, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.

Procedure: Slow cooling of the saturated solution is crucial for forming large, pure crystals. umass.edu Once crystallization is complete, the solid product is isolated by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum.

Scaled Synthesis Purification

Scaling up purification from the laboratory to an industrial setting requires consideration of cost, safety, and efficiency.

Extraction: Liquid-liquid extraction remains a cornerstone of purification at scale, often performed in large jacketed reactors with automated stirring and separation capabilities.

Crystallization: Crystallization is highly favored for large-scale synthesis due to its efficiency and potential to yield a high-purity product in a single step. google.com The process is controlled in large crystallizers where temperature profiles can be precisely managed to ensure optimal crystal growth and purity. The choice of solvent is critical, with a focus on low cost, low toxicity, and ease of recovery.

Distillation: If the compound and its impurities are volatile and have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) could be a viable, solvent-free purification method. This is particularly effective for removing high-boiling impurities from a lower-boiling product.

The following table provides a hypothetical comparison of potential purification methods for a compound like 2-(oxepan-2-yl)acetic acid.

Purification MethodScaleTypical Solvents/ReagentsAdvantagesDisadvantages
Acid-Base Extraction Lab & ScaledEthyl acetate, Sodium bicarbonate, HClFast, inexpensive, good for removing neutral/basic impurities.May not remove acidic impurities; can form emulsions.
Flash Chromatography LabSilica Gel, Hexane/Ethyl Acetate, Acetic AcidHigh resolution for a wide range of impurities.Requires significant solvent volumes; can be time-consuming.
Crystallization Lab & ScaledEthanol, Water, HexanePotentially yields very high purity; cost-effective at scale.Requires the compound to be a solid; yield can be variable.
HPLC LabC18, Acetonitrile, Water, Formic AcidHighest resolution and purity achievable.Expensive, low throughput, requires large solvent volumes.

Reactivity and Derivatization of 2 Oxepan 2 Yl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is a versatile functional group composed of a carbonyl group (C=O) and a hydroxyl group (-OH). msu.edu Its reactivity allows for the synthesis of numerous derivatives through reactions such as esterification, amidation, reduction, and conversion to acyl halides and anhydrides.

Esterification: 2-(oxepan-2-yl)acetic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uklibretexts.org This reaction is reversible, and to favor the formation of the ester product, it is often carried out using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk

Amidation: The formation of amides from 2-(oxepan-2-yl)acetic acid requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is generally inefficient and requires high temperatures. mdpi.com Therefore, the carboxylic acid is typically activated first. Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with the amine. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions. fishersci.co.ukresearchgate.net These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. nih.gov

Reaction TypeReactantTypical Reagents/ConditionsExpected Product
EsterificationAlcohol (e.g., Ethanol)Acid catalyst (e.g., H₂SO₄), HeatEthyl 2-(oxepan-2-yl)acetate
AmidationAmine (e.g., Methylamine)Coupling agent (e.g., DCC, EDC) or conversion to acyl chlorideN-methyl-2-(oxepan-2-yl)acetamide
Table 1: Esterification and Amidation Reactions.

Reduction: The carboxyl group of 2-(oxepan-2-yl)acetic acid can be reduced to a primary alcohol, yielding 2-(oxepan-2-yl)ethanol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt. chemguide.co.ukchemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.orgchemistrysteps.com The reduction proceeds via the addition of a hydride ion to the carbonyl carbon, eventually leading to an aldehyde intermediate which is immediately further reduced to the primary alcohol. msu.educhemistrysteps.com

Oxidation: The carbon atom in a carboxyl group is already in a high oxidation state. msu.edulibretexts.org Consequently, further oxidation of the carboxyl group in 2-(oxepan-2-yl)acetic acid is not a common transformation under standard conditions. Strong oxidative conditions would likely lead to the degradation of the molecule, potentially through decarboxylation (loss of CO₂) or cleavage of the oxepane (B1206615) ring. libretexts.org Certain specialized carboxylic acids, such as methanoic acid, can be further oxidized, but this is not a general reaction for alkyl carboxylic acids. savemyexams.com

Reaction TypeTypical ReagentExpected Product
ReductionLithium aluminum hydride (LiAlH₄) followed by H₃O⁺2-(oxepan-2-yl)ethanol
OxidationStrong oxidizing agentsDegradation/Decarboxylation products
Table 2: Reduction and Oxidation Reactions.

Acyl Halide Formation: Carboxylic acids are readily converted into acyl chlorides, which are highly reactive and useful synthetic intermediates. wordpress.com The most common reagent for this transformation is thionyl chloride (SOCl₂). savemyexams.comlibretexts.orglibretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.org Other reagents that can be used include oxalyl chloride and phosphorus halides like phosphorus pentachloride (PCl₅). savemyexams.comwikipedia.org

Anhydride Formation: Symmetrical acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid at very high temperatures. libretexts.orgchemistrysteps.com A more practical laboratory method involves the reaction of an acyl chloride with a carboxylate salt. wikipedia.org For 2-(oxepan-2-yl)acetic acid, reacting 2-(oxepan-2-yl)acetyl chloride with sodium 2-(oxepan-2-yl)acetate would yield the corresponding symmetric anhydride. Acid anhydrides serve as effective acylating agents, similar to but less reactive than acyl chlorides. wordpress.com

Reaction TypeTypical ReagentExpected Product
Acyl Halide FormationThionyl chloride (SOCl₂)2-(oxepan-2-yl)acetyl chloride
Anhydride FormationHeat (dehydration) or Acyl chloride + Carboxylate2-(oxepan-2-yl)acetic anhydride
Table 3: Acyl Halide and Anhydride Formation.

Oxepane Ring System Modifications

The oxepane ring is a saturated seven-membered heterocycle containing an ether linkage. This part of the molecule is generally less reactive than the carboxylic acid group. Significant modifications typically involve reactions that lead to the cleavage, or opening, of the ring.

Saturated cyclic ethers like oxepane can undergo ring-opening reactions under acidic conditions. The mechanism is initiated by the protonation of the ether oxygen atom by a strong acid. This makes the adjacent carbon atoms more electrophilic and susceptible to attack by a nucleophile. magtech.com.cn The subsequent nucleophilic attack (Sₙ2 mechanism) results in the cleavage of one of the C-O bonds, opening the ring. researchgate.net

For 2-(oxepan-2-yl)acetic acid, this reaction would lead to a substituted linear chain. For example, reaction with a hydrohalic acid like HBr would lead to the formation of a bromo-hydroxy carboxylic acid. The regioselectivity of the nucleophilic attack (i.e., whether it occurs at the C2 or C7 position of the oxepane ring) would be influenced by steric and electronic factors. magtech.com.cn

Reaction TypeReagentsMechanismExpected Product Class
Acid-Catalyzed Ring OpeningStrong acid (e.g., HBr, HI)Protonation of ether oxygen, followed by Sₙ2 attack by a nucleophileSubstituted 7-hydroxyoctanoic acid derivatives
Table 4: Oxepane Ring-Opening Reactions.

The oxepane ring in 2-(oxepan-2-yl)acetic acid is a saturated aliphatic ether system. As such, the C-H bonds on the ring are non-polar and generally unreactive towards both electrophiles and nucleophiles under standard conditions. Unlike aromatic rings, the oxepane ring does not undergo electrophilic substitution reactions. Nucleophilic substitution on the carbon atoms of the ring would require the displacement of a hydride ion (H⁻), which is an extremely poor leaving group, making such reactions highly unfavorable. Therefore, reactions involving the oxepane ring system predominantly proceed via ring-opening pathways rather than substitution on the ring itself.

Reactions at the Alpha-Carbon to the Carboxyl Group

The methylene (B1212753) group situated between the oxepane ring and the carboxyl group (the α-carbon) is activated and can be functionalized through various organic reactions. This reactivity stems from the ability to form an enol or enolate intermediate, which can then act as a nucleophile.

Halogenation: Carboxylic acids can undergo halogenation at the α-carbon position through the Hell-Volhardt-Zelinski (HVZ) reaction. This reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds via the formation of an acyl halide, which more readily forms an enol. This enol then reacts with the halogen to yield the α-halogenated acyl halide, which is subsequently hydrolyzed to the final α-halogenated carboxylic acid product. For 2-(oxepan-2-yl)acetic acid, this provides a direct route to introduce a halogen atom, a versatile handle for further synthetic transformations.

Alkylation: Direct alkylation of the α-carbon offers a powerful method for carbon-carbon bond formation. This is typically achieved by first converting the carboxylic acid to its corresponding ester to prevent interference from the acidic proton. The ester is then treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to quantitatively form the enolate. This nucleophilic enolate can then be reacted with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce a new alkyl group at the α-position. Subsequent hydrolysis of the ester group can regenerate the carboxylic acid functionality if desired.

Reaction TypeReagentsProductDescription
α-Bromination (HVZ Reaction)1. Br₂, cat. PBr₃ 2. H₂O2-bromo-2-(oxepan-2-yl)acetic acidIntroduces a bromine atom at the carbon adjacent to the carboxyl group, creating a useful intermediate for substitution or elimination reactions.
α-Alkylation (via ester enolate)1. Esterification (e.g., MeOH, H⁺) 2. LDA, THF, -78 °C 3. R-X (e.g., CH₃I) 4. H₃O⁺, heat (hydrolysis)2-(oxepan-2-yl)propanoic acid (for R=CH₃)Forms a new C-C bond at the α-carbon by reacting the enolate with an alkyl halide, allowing for the extension of the carbon chain.

Stereoselective Reactions Involving the Chiral Center

The C-2 carbon of the oxepane ring in 2-(oxepan-2-yl)acetic acid is a stereocenter. When this compound is in an enantiomerically pure form, this existing chirality can significantly influence the stereochemical outcome of subsequent reactions, a process known as diastereoselection.

This principle is particularly relevant for reactions at the α-carbon of the acetic acid side chain. When the enolate of a 2-(oxepan-2-yl)acetate ester is formed, the bulky, chiral oxepane ring resides adjacent to the planar enolate. The ring creates a sterically biased environment, effectively blocking one face of the enolate. Consequently, an incoming electrophile (such as an alkyl halide) will preferentially approach from the less hindered face. This facial selectivity results in the formation of one diastereomer in excess over the other.

This strategy is a cornerstone of asymmetric synthesis. The Evans asymmetric alkylation, for instance, utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylations of enolates. sfu.canih.gov In a similar vein, the chiral oxepane moiety in 2-(oxepan-2-yl)acetic acid can act as a "built-in" chiral auxiliary. The degree of diastereoselectivity would depend on several factors, including the conformation of the seven-membered ring, the nature of the enolate counter-ion, and the reaction temperature. This inherent stereocontrol makes chiral 2-(oxepan-2-yl)acetic acid a potentially valuable building block for synthesizing complex molecules with defined stereochemistry.

Complex Molecule Synthesis Utilizing 2-(oxepan-2-yl)acetic acid as a Building Block

Molecules featuring a substituted cyclic ether tethered to a carboxylic acid side chain are valuable chiral building blocks in the total synthesis of natural products. While specific examples utilizing 2-(oxepan-2-yl)acetic acid are not prominent in the literature, the synthetic utility of this structural motif can be illustrated by the synthesis of a closely related natural product.

A pertinent example is the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the glandular secretion from the civet cat. medcraveonline.com This molecule shares the core structure of the target compound, differing only in the ring size (a six-membered tetrahydropyran (B127337) vs. a seven-membered oxepane) and the presence of a methyl group.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Heterocycle Synthesis

While direct examples of "2-(oxepan-2-yl)acetic acid" in heterocycle synthesis are not extensively documented, the oxepane (B1206615) scaffold is a crucial component in the construction of more complex heterocyclic systems. The synthesis of fused and spirocyclic oxepane derivatives is an active area of research. uva.es Methodologies such as the silyl-Prins cyclization of bis-homoallylic silyl (B83357) alcohols have been developed to selectively produce oxepanes. uva.es

The inherent functionality of "2-(oxepan-2-yl)acetic acid," namely the carboxylic acid group, provides a reactive handle for a variety of organic transformations. This allows for its potential integration into larger heterocyclic frameworks. For instance, the carboxylic acid can be converted into an amide, ester, or other functional groups, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Recent advancements in synthetic methodologies have provided various routes to functionalized oxepanes, which in turn can serve as precursors to other heterocyclic structures. researchgate.netthieme-connect.com These methods include transition metal-catalyzed reactions, cycloadditions, and ring-expansion strategies. researchgate.netresearchgate.net The development of such synthetic tools is crucial for expanding the library of available oxepane-based building blocks for medicinal chemistry and drug discovery. researchgate.net

Precursor in Natural Product Synthesis Scaffolds

The oxepane ring is a recurring structural motif in a wide array of marine natural products that exhibit significant biological activities, including cytotoxic properties against various cancer cell lines. mdpi.comnih.gov This has spurred considerable interest in the development of synthetic strategies to access these complex molecules. mdpi.com

Biology-oriented synthesis (BIOS) is a strategy that utilizes the scaffolds of biologically relevant compounds, such as natural products, to inspire the creation of focused compound libraries with a high potential for bioactivity. nih.govnih.gov In this context, the oxepane scaffold has been a target for the development of efficient synthetic methods to generate collections of natural product-inspired compounds. nih.govnih.gov

For example, a one-pot, multi-step synthesis of mono-, bi-, and tricyclic oxepanes has been developed, which mimics the core structures of numerous natural products. nih.gov This approach often employs key reactions like ring-closing ene-yne metathesis to construct the seven-membered ring. nih.gov The resulting oxepane collections can then be screened for biological activity, leading to the discovery of novel small-molecule modulators of important biological pathways, such as the Wnt signaling pathway. nih.govnih.gov The "2-(oxepan-2-yl)acetic acid" molecule, with its functional side chain, represents a potential starting material or intermediate in the synthesis of such diverse oxepane-based scaffolds.

Table 1: Examples of Marine Natural Products Containing an Oxepane Moiety

Natural Product FamilyOrganism SourceNoted Biological Activity
LobanesSoft corals (genus Lobophytum)Antifungal, cytotoxic
SipholenolsSpongesAnticancer
Guanidinium AlkaloidsSpongesVarious
Diketopiperazine SulfidesFungi (e.g., Arachniotus aureus)Anticancer, antifungal, antiviral

This table is illustrative and not exhaustive.

Utilization in Polymer and Material Precursor Research

The ring-opening polymerization (ROP) of cyclic esters is a well-established method for producing biodegradable polyesters. A prominent example is the ROP of 2-oxepanone, also known as ε-caprolactone, which is structurally related to "2-(oxepan-2-yl)acetic acid". amanote.com The kinetic aspects of oxepane polymerization have been a subject of study to control the properties of the resulting polymers. acs.org

While the direct polymerization of "2-(oxepan-2-yl)acetic acid" is not a primary focus in the literature, its structure suggests potential as a functional monomer. The carboxylic acid group could be protected during polymerization and later deprotected to yield a functional polymer with pendant acidic groups. Such polymers could have applications in areas like drug delivery, hydrogels, or as ion-exchange resins.

Furthermore, the synthesis of copolymers containing the oxepane unit is a strategy to tailor the properties of materials. For instance, 2-oxepane-1,5-dione has been copolymerized with ε-caprolactone to create semicrystalline biodegradable polyesters with tunable melting points. researchgate.netuliege.be This highlights the potential for incorporating functionalized oxepane monomers to create novel polymeric materials with desired characteristics. The radical ring-opening polymerization of oxepane-containing monomers, such as dibenzo[c,e]oxepane-5-thione, has also been explored to create degradable polymers. rsc.org

Contribution to Ligand and Catalyst Design Research

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.gov Heterocyclic compounds are a rich source of potential ligands due to the presence of heteroatoms with lone pairs of electrons that can coordinate to metal centers. nih.gov

While there is a lack of specific research on "2-(oxepan-2-yl)acetic acid" as a ligand, its structure contains two potential coordination sites: the ether oxygen of the oxepane ring and the carboxylate group that can be formed from the acetic acid side chain. This bidentate chelation could stabilize metal complexes and influence their catalytic activity.

The field of coordination chemistry has seen the development of a vast array of ligands, including macrocyclic ligands that often contain ether functionalities. wikipedia.org The oxepane moiety could be incorporated into larger macrocyclic structures to create novel ligands with specific metal-binding properties. The development of new ligands is an ongoing effort in catalysis research, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. chiba-u.jp The exploration of oxepane-based structures as ligands could contribute to this field.

Computational and Theoretical Studies of 2 Oxepan 2 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(oxepan-2-yl)acetic acid. nih.gov Methodologies such as the meta-hybrid M06-2X functional, combined with basis sets like 6-311++G(d,p), have been effectively used to investigate related seven-membered heterocyclic systems, providing a framework for understanding the subject molecule. nih.govacs.org

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap generally implies higher stability and lower reactivity. For the oxepane (B1206615) moiety, DFT calculations help in quantifying these energy levels, which are influenced by the presence of the heteroatom and the acetic acid substituent. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It generates a color-coded map of the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2-(oxepan-2-yl)acetic acid, the MEP would highlight the electronegative oxygen atoms of the carboxyl group and the ether linkage as regions of negative potential, while the acidic proton of the carboxyl group would be a site of positive potential.

Table 1: Calculated Electronic Properties of the Oxepane Ring System.
PropertyDescriptionTypical Computational Method
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.DFT (M06-2X/6-311++G(d,p))
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT (M06-2X/6-311++G(d,p))
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.govDFT (M06-2X/6-311++G(d,p))
NBO ChargesCalculated atomic charges that reflect the distribution of electrons in the molecule. researchgate.netNBO Analysis

Conformational Analysis and Energetics of the Oxepane Ring

The seven-membered oxepane ring of 2-(oxepan-2-yl)acetic acid is conformationally flexible and can exist in several non-planar forms. researchgate.net Computational methods, including both molecular mechanics (e.g., MM2 and MM3 force fields) and higher-level quantum chemical calculations, are used to explore the potential energy surface of the ring system. researchgate.netresearchgate.net These studies have shown that cycloheptane (B1346806) and its derivatives, including oxepane, primarily adopt conformations from two main families: the twist-chair (TC) and the twist-boat (TB). nih.govacs.org

High-level electronic structure calculations have consistently identified the twist-chair conformation as the most stable, lowest-energy form for the oxepane ring. nih.gov The chair conformation, which is the ground state for six-membered rings like cyclohexane, often represents a transition state for seven-membered rings rather than a stable minimum. nih.govutexas.edu The boat conformation is typically higher in energy than the twist-boat form due to unfavorable steric interactions. libretexts.org

Table 2: Relative Conformational Energies of the Oxepane Ring.
ConformationRelative Energy (kcal/mol)Stability Rank
Twist-Chair (TC)0.0 (Reference)1 (Most Stable) nih.gov
Twist-Boat (TB)~5.52 utexas.edu
Boat>5.53 libretexts.org
ChairTransition StateN/A nih.gov
Note: Relative energies are approximate and based on analogous cycloheptane systems. The twist-chair is established as the most stable conformer for oxepane. nih.gov

Reaction Mechanism Predictions for Derivatization Pathways

Computational chemistry provides a powerful platform for predicting and analyzing the reaction mechanisms involved in the derivatization of 2-(oxepan-2-yl)acetic acid. nih.gov DFT calculations can be employed to map the entire reaction pathway for transformations such as the esterification or amidation of the carboxylic acid group. rsc.orgresearchgate.net

This theoretical approach involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which is the primary factor controlling the reaction rate. rsc.orgresearchgate.net

For example, in the acid-catalyzed esterification of the carboxylic acid group, DFT studies can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of water. nih.govresearchgate.net Calculations can determine the activation energy for this process, which for typical carboxylic acids is in the range of 4–10 kcal/mol for the rate-controlling protonation step. rsc.orgresearchgate.net These computational models can compare different potential pathways, predict the feasibility of a proposed reaction under specific conditions, and offer insights into how catalysts function, thereby guiding the design of efficient synthetic routes. nih.gov

Table 3: Hypothetical Calculated Activation Energies for Derivatization Reactions.
Reaction TypeDescriptionPredicted Activation Energy (Ea)
Acid-Catalyzed EsterificationReaction of the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. zendy.ioLow to Moderate
Amide Formation (DCC Coupling)Reaction with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).Pathway dependent on specific amine and conditions
Ring-Opening ReactionCleavage of the oxepane ether linkage under strong acidic or basic conditions.High (requires forcing conditions)

Molecular Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

Molecular modeling techniques, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal for generating hypotheses about how the structural features of 2-(oxepan-2-yl)acetic acid and its derivatives might correlate with their physicochemical or other properties. nih.gov This approach is foundational in rational drug design, allowing for the prioritization of synthetic targets. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are especially powerful. drugdesign.orgnih.govslideshare.net The process begins by creating a virtual library of derivatives based on the 2-(oxepan-2-yl)acetic acid scaffold. These molecules are then computationally aligned based on structural similarity. slideshare.net

For each aligned molecule, various molecular fields are calculated at points on a surrounding 3D grid. slideshare.net CoMFA typically calculates steric (shape-based) and electrostatic (charge-based) fields, while CoMSIA expands on this by also including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical model that correlates the variations in these fields with changes in a measured property (the "activity"). slideshare.net

The resulting 3D-QSAR model is often visualized as contour maps. slideshare.net These maps highlight specific regions in 3D space where modifications to the molecule are predicted to have a positive or negative impact on the property of interest. For example, a map might suggest that adding a bulky, hydrophobic group in one area of the oxepane ring could enhance a desired property, while placing a hydrogen bond donor in another region might be detrimental. These visual hypotheses provide invaluable guidance for designing new derivatives with potentially improved characteristics.

Table 4: Molecular Descriptors Used in 3D-QSAR for SAR Hypothesis Generation.
Descriptor TypeSignificance in Molecular DesignRelevant QSAR Method
Steric FieldsIndicates where bulky or smaller substituents are favored.CoMFA, CoMSIA drugdesign.org
Electrostatic FieldsHighlights regions where positive or negative charge is preferred.CoMFA, CoMSIA drugdesign.org
Hydrophobic FieldsIdentifies areas where lipophilic (non-polar) groups would be beneficial.CoMSIA nih.gov
H-Bond Donor FieldsShows where hydrogen bond donating groups could form favorable interactions.CoMSIA nih.gov
H-Bond Acceptor FieldsShows where hydrogen bond accepting groups (e.g., lone pairs) could form favorable interactions.CoMSIA nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-(oxepan-2-yl)acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2-(oxepan-2-yl)acetic acid by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(oxepan-2-yl)acetic acid, distinct signals are expected. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. The proton on the carbon adjacent to both the ring oxygen and the side chain (C2-H) would be deshielded, appearing around 3.5-4.5 ppm. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely resonate at approximately 2.3-2.6 ppm. Protons on the oxepane (B1206615) ring would show characteristic shifts based on their proximity to the electronegative ether oxygen. The C7 methylene protons, being alpha to the oxygen, are expected around 3.5-3.8 ppm, while the remaining ring protons (on C3, C4, C5, and C6) would appear in the more shielded aliphatic region of 1.5-1.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift in the 170-180 ppm region. The carbon atom at the junction of the ring and the side chain (C2) is attached to an oxygen and would appear around 75-85 ppm. The other carbon atom alpha to the ether oxygen (C7) is also deshielded, with an expected shift of 65-75 ppm. The side-chain methylene carbon (-CH₂COOH) would be found around 40-45 ppm, and the remaining four carbons of the oxepane ring (C3, C4, C5, C6) would resonate in the typical sp³-hybridized carbon range of 20-35 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for 2-(oxepan-2-yl)acetic acid
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-C OOH-170 - 180
-COOH 10.0 - 12.0 (broad singlet)-
-C H₂-COOH-40 - 45
-CH₂ -COOH2.3 - 2.6 (doublet)-
C2-H 3.5 - 4.5 (multiplet)-
C 2-75 - 85
C 3, C 4, C 5, C 6-20 - 35
C3-H₂ , C4-H₂ , C5-H₂ , C6-H₂ 1.5 - 1.9 (multiplets)-
C 7-65 - 75
C7-H₂ 3.5 - 3.8 (multiplet)-

Infrared (IR) and Raman Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2-(oxepan-2-yl)acetic acid. The key functional groups are the carboxylic acid and the cyclic ether (oxepane).

In the IR spectrum, the most prominent feature of the carboxylic acid is the extremely broad O-H stretching vibration, which occurs from approximately 2500 to 3300 cm⁻¹. msu.eduechemi.comorgchemboulder.com This broadness is a result of strong hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the condensed phase. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching absorptions for the sp³-hybridized carbons of the ring and side chain, found between 2850 and 3000 cm⁻¹. libretexts.org

Another key absorption is the intense C=O (carbonyl) stretch, expected in the region of 1700-1725 cm⁻¹. echemi.com The ether functionality of the oxepane ring gives rise to a strong C-O-C stretching band in the fingerprint region, likely around 1100-1150 cm⁻¹. Additionally, the C-O single bond stretch of the carboxylic acid group can be observed between 1210 and 1320 cm⁻¹. orgchemboulder.com Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-(oxepan-2-yl)acetic acid
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch2500 - 3300Strong, Very Broad
Alkyl (C-H)Stretch2850 - 3000Medium-Strong
Carbonyl (C=O)Stretch1700 - 1725Strong, Sharp
Carboxylic Acid (C-O)Stretch1210 - 1320Strong
Ether (C-O-C)Asymmetric Stretch1100 - 1150Strong

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For 2-(oxepan-2-yl)acetic acid (C₈H₁₄O₃), the nominal molecular weight is 158 amu. Upon ionization, typically by electron impact (EI), a molecular ion (M⁺•) is formed, which then undergoes fragmentation. The molecular ion peak itself may be of low intensity or absent due to the compound's instability. whitman.edu

Common fragmentation pathways for ethers involve alpha-cleavage, which is the breaking of a bond adjacent to the oxygen atom. miamioh.eduopenochem.orglibretexts.org For this molecule, this could involve cleavage of the side chain from the ring or fragmentation within the ring itself. Carboxylic acids characteristically lose hydroxyl radicals (•OH, M-17) or the entire carboxyl group (•COOH, M-45). miamioh.edulibretexts.org The fragmentation of the oxepane ring can also lead to a series of characteristic daughter ions. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure.

Table 3: Plausible Mass Spectrometry Fragments for 2-(oxepan-2-yl)acetic acid
m/z ValueProposed Fragment IdentityFragmentation Pathway
158[C₈H₁₄O₃]⁺•Molecular Ion (M⁺•)
141[M - OH]⁺Loss of hydroxyl radical from COOH
113[M - COOH]⁺Loss of carboxyl radical
99[C₆H₁₁O]⁺Cleavage of the acetic acid side chain
85[C₅H₉O]⁺Ring fragmentation
55[C₃H₃O]⁺ or [C₄H₇]⁺Further fragmentation

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating 2-(oxepan-2-yl)acetic acid from reaction mixtures or impurities and for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Techniques

Gas Chromatography (GC): Direct analysis of 2-(oxepan-2-yl)acetic acid by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation. colostate.edu To overcome this, derivatization is typically required. libretexts.org Common methods include alkylation to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) or silylation to form a trimethylsilyl (B98337) (TMS) derivative. researchgate.netweber.hu After derivatization, the compound can be analyzed on a suitable capillary column, such as one with a polar stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is generally the preferred method for the analysis of non-volatile and polar compounds like 2-(oxepan-2-yl)acetic acid. bas.bg A reversed-phase (RP-HPLC) method is most common. This typically involves a nonpolar stationary phase, such as a C18 or C8 silica-based column, and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. To ensure good peak shape and reproducibility, the mobile phase is usually acidified with a small amount of an acid, such as formic acid or acetic acid, to suppress the ionization of the carboxyl group. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

Table 4: Typical Chromatographic Conditions for 2-(oxepan-2-yl)acetic acid
TechniqueColumn TypeMobile Phase / Carrier GasDetectorComments
GCCapillary (e.g., DB-WAX)Helium or HydrogenFID or MSRequires prior derivatization (e.g., esterification)
HPLCReversed-Phase (C18, C8)Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidUV (210 nm) or MSPreferred method for direct analysis

Chiral Chromatography for Enantiomeric Purity Assessment

The 2-(oxepan-2-yl)acetic acid molecule contains a stereocenter at the C2 position of the oxepane ring, meaning it exists as a pair of enantiomers (R and S forms). Chiral chromatography is necessary to separate these enantiomers to determine the enantiomeric purity or to isolate a specific enantiomer.

This separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). wvu.edu Several types of CSPs are effective for resolving chiral carboxylic acids. Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose, have broad applicability. researchgate.netresearchgate.net Macrocyclic glycopeptide phases (e.g., teicoplanin-based) and anion-exchange type phases have also proven successful for separating acidic chiral compounds. researchgate.netchiraltech.com The choice of mobile phase is critical and depends on the CSP; it can range from normal-phase solvents like hexane (B92381)/ethanol to polar organic or reversed-phase systems. researchgate.netchiraltech.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have slightly different energies and thus different retention times. researchgate.net

Table 5: Potential Chiral HPLC Methodologies for Enantiomeric Separation
Chiral Stationary Phase (CSP) TypeExample Column ChemistryTypical Mobile Phase SystemSeparation Principle
Polysaccharide-basedDerivatized Cellulose/AmyloseHexane/Alcohols or Polar OrganicHydrogen bonding, dipole-dipole
Macrocyclic GlycopeptideTeicoplanin or Vancomycin-basedPolar Organic or Reversed-PhaseInclusion, H-bonding, ionic
Anion-ExchangerQuinine/Quinidine-basedPolar Organic with additivesIonic exchange, H-bonding

Advanced Structural Determination Methods (e.g., X-ray Crystallography)

Single-crystal X-ray crystallography stands as a definitive method for the absolute determination of a molecule's three-dimensional structure. unimi.it This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering unambiguous proof of a compound's constitution and stereochemistry. unimi.itspbu.ru

For a compound such as 2-(oxepan-2-yl)acetic acid, obtaining a single crystal suitable for X-ray diffraction would provide unparalleled insight into its solid-state conformation. The process involves irradiating a well-ordered single crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique, three-dimensional pattern. umass.edu By measuring the position and intensity of these diffracted spots, researchers can mathematically reconstruct a detailed electron density map of the molecule and, from that, determine the precise location of each atom. umass.edu

While specific crystallographic data for 2-(oxepan-2-yl)acetic acid is not prominently available in published literature, the application of this technique would yield critical structural information. Key insights would include:

Conformation of the Oxepane Ring: The seven-membered oxepane ring is flexible and can adopt several conformations. Crystallographic data would definitively establish its preferred conformation in the solid state. Studies on various oxepane-containing structures have revealed that ring conformations often fall along a chair-twist-chair pseudorotation pathway. researchgate.net

Orientation of the Acetic Acid Moiety: The analysis would reveal the exact dihedral angles describing the orientation of the acetic acid side chain relative to the oxepane ring.

Intermolecular Interactions: The crystal packing arrangement would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonding involving the carboxylic acid group, which dictate the macroscopic properties of the crystalline solid. nih.gov

The structural elucidation of numerous complex natural products and synthetic molecules containing the oxepane motif has been successfully achieved using X-ray diffraction, underscoring the technique's reliability. mdpi.comresearchgate.net For instance, the correct structures of marine natural products bearing an oxepane ring were conclusively determined through single-crystal X-ray analysis, resolving initial misassignments based on other spectroscopic methods. mdpi.com

Should a crystal structure for 2-(oxepan-2-yl)acetic acid be determined, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below. This table outlines the typical crystallographic parameters collected during a single-crystal X-ray diffraction experiment for a small organic molecule.

Table 1: Illustrative Crystallographic Data for a Representative Small Organic Molecule. This table is a representative example and does not correspond to 2-(oxepan-2-yl)acetic acid.

ParameterValue
Empirical formulaC8H14O3
Formula weight158.19
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.54(2) Å, α = 90° b = 10.11(3) Å, β = 105.2(3)° c = 9.45(2) Å, γ = 90°
Volume (ų)786.9(3)
Z (Molecules per unit cell)4
Calculated density (Mg/m³)1.334
Absorption coefficient (mm⁻¹)0.101
Crystal size (mm³)0.30 x 0.25 x 0.20
Reflections collected7210
Independent reflections1605 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.112
Goodness-of-fit on F²1.05

Future Research Directions and Prospects for 2 Oxepan 2 Yl Acetic Acid

Exploration of Untapped Synthetic Avenues and Methodologies

Currently, there are no established synthetic routes specifically targeting 2-(oxepan-2-yl)acetic acid in the public domain. Future research would need to commence with the fundamental development of viable and efficient synthetic methodologies. Potential starting points could involve the elaboration of oxepane-2-methanol or the ring-opening of a suitable precursor followed by cyclization. The exploration of stereoselective syntheses would also be a critical area of investigation, given the presence of a chiral center at the 2-position of the oxepane (B1206615) ring.

Table 1: Potential Synthetic Strategies for Future Exploration

Synthetic ApproachPotential PrecursorsKey TransformationsChallenges
Alkylation of Oxepane Derivatives2-halomethyl-oxepaneMalonic ester synthesis, cyanation followed by hydrolysisAvailability of starting materials, control of side reactions
Ring-Opening and CyclizationSubstituted adipic acid derivativesReductive amination, intramolecular cyclizationRegioselectivity, achieving high yields
Catalytic MethodsUnsaturated estersHydroformylation, subsequent oxidation and cyclizationCatalyst development, stereocontrol

Development of Novel Derivatization Pathways and Functional Group Transformations

Once a reliable synthesis of 2-(oxepan-2-yl)acetic acid is established, the development of novel derivatization pathways will be crucial for exploring its potential applications. The carboxylic acid group serves as a versatile handle for a wide range of functional group transformations. Future research could focus on the synthesis of esters, amides, and other acid derivatives. These new compounds could then be screened for various biological activities or used as monomers for polymerization.

Table 2: Potential Derivatization Pathways

Functional GroupReagents and ConditionsPotential Applications of Derivatives
EstersAlcohols, acid or base catalysisSolvents, plasticizers, fragrance components
AmidesAmines, coupling agents (e.g., DCC, EDC)Biologically active compounds, monomers for polyamides
Acid HalidesThionyl chloride, oxalyl chlorideReactive intermediates for further synthesis
Reduction to AlcoholLithium aluminum hydride, boraneChiral building blocks, synthesis of other derivatives

Expanded Applications in Emerging Fields of Chemical Synthesis and Material Science

The unique combination of a flexible seven-membered ether ring and a carboxylic acid functional group suggests that 2-(oxepan-2-yl)acetic acid could find applications in several emerging fields. In material science, it could be investigated as a monomer for the synthesis of novel polyesters or polyamides with potentially interesting thermal or mechanical properties. The oxepane unit could impart flexibility and biodegradability to the resulting polymers. In medicinal chemistry, derivatives of 2-(oxepan-2-yl)acetic acid could be synthesized and evaluated as potential drug candidates, although no specific biological targets have been identified to date.

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

In the absence of experimental data, advanced computational modeling would be an invaluable tool for predicting the properties and reactivity of 2-(oxepan-2-yl)acetic acid. Density functional theory (DFT) calculations could be employed to determine its conformational preferences, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its behavior in different solvent environments. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for its derivatives, should any biological activity be discovered in the future. These computational studies would not only provide fundamental knowledge about the molecule but also guide future experimental work.

Table 3: Potential Computational Studies

Computational MethodPredicted PropertiesPotential Impact
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, NMR chemical shifts, reaction energeticsAid in structural characterization, guide synthetic planning
Molecular Dynamics (MD)Conformational landscape, solvation properties, diffusion coefficientsUnderstand behavior in solution, predict physical properties
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity for derivativesAccelerate the discovery of potentially useful compounds

Q & A

What are the optimal reaction conditions for synthesizing 2-(oxepan-2-yl)acetic acid with high yield and purity?

Basic
The synthesis can be optimized using a stepwise approach. A method involving controlled oxidation with TEMPO/NaBr in a sodium bicarbonate buffer at 0–5°C, as demonstrated in structurally related compounds, ensures mild conditions and minimizes side reactions. Subsequent purification via recrystallization or column chromatography is recommended to achieve purity >95% .

How can SHELXL be employed to address disorder in the oxepan-2-yl ring during crystal structure refinement?

Advanced
SHELXL allows refinement of disordered moieties using PART and AFIX commands. For flexible rings like oxepan-2-yl, splitting the disorder into multiple components with restrained geometry (e.g., DFIX, SADI) improves convergence. High-resolution data (>1.0 Å) is critical for resolving such features. Refer to SHELX documentation for partitioning strategies in cyclic ether systems .

What analytical techniques are most effective for assessing the purity of 2-(oxepan-2-yl)acetic acid post-synthesis?

Basic
Combine HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with quantitative ¹H NMR (DMSO-d6, maleic acid as internal standard). This dual approach detects organic impurities (HPLC) and residual solvents/water (NMR). For trace metal analysis, ICP-MS is recommended .

How should researchers resolve contradictions between computational and experimental NMR chemical shift data?

Advanced
Re-examine conformational sampling in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to include all low-energy conformers. Incorporate solvent effects (e.g., PCM model for DMSO). Experimental validation via variable-temperature NMR identifies dynamic effects. Discrepancies >0.5 ppm suggest incomplete conformational coverage .

What storage conditions are required to maintain the stability of 2-(oxepan-2-yl)acetic acid?

Basic
Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation or moisture absorption. Long-term stability tests show <5% decomposition over 12 months under these conditions. Avoid exposure to light and strong acids/bases .

What strategies modify the reactivity of 2-(oxepan-2-yl)acetic acid for peptide mimetic design?

Advanced
Introduce Fmoc protection on the carboxylic acid for selective coupling. Functionalize the oxepane ring via epoxidation or ring-opening reactions to create diverse scaffolds, as shown in Fmoc-AEEA derivatives. DFT studies guide regioselectivity in these reactions .

How does solvent polarity influence the tautomeric equilibrium in solution-phase studies?

Advanced
In polar aprotic solvents (DMSO), the keto form predominates (>90%), while non-polar solvents (toluene) favor enol tautomerization. Solvent-dependent ¹³C NMR (C=O at ~170 ppm) and IR spectroscopy (C=O stretch at 1720 cm⁻¹) quantify this equilibrium .

What crystallization techniques enhance success rates for X-ray-suitable crystals?

Basic
Use slow vapor diffusion (ether into dichloromethane) with seeding. Maintain a temperature gradient (4°C to RT over 48 hours) to promote ordered growth. SHELXT’s dual-space algorithms effectively solve structures with flexible rings .

What computational methods predict the biological activity of analogs?

Advanced
Combine molecular docking (AutoDock Vina) against targets like cyclooxygenase with MD simulations (GROMACS) to assess binding stability. QSAR models using Hammett σ values of substituents correlate with anti-inflammatory activity (R² > 0.85) .

How can researchers mitigate byproduct formation during esterification?

Advanced
Optimize stoichiometry (1:1.2 molar ratio of acid to alcohol) and use DCC/DMAP as coupling agents. Monitor via TLC (hexane/EtOAc 3:1). For sterically hindered alcohols, microwave-assisted synthesis (60°C, 30 min) reduces dimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.